molecular formula C65H82N2O18S2 B194423 Cisatracurium besylate CAS No. 96946-42-8

Cisatracurium besylate

Numéro de catalogue B194423
Numéro CAS: 96946-42-8
Poids moléculaire: 1243.5 g/mol
Clé InChI: XXZSQOVSEBAPGS-DONVQRBFSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent used to provide muscle relaxation and make intubation easier . It is the benzene sulfonate salt form of atracurium . It is used as an adjunct to general anesthesia to facilitate tracheal intubation in adults and in pediatric patients 1 month to 12 years of age .


Molecular Structure Analysis

The molecular formula of Cisatracurium besylate is C65H82N2O18S2 . It has a molecular weight of 1243.48 . It is one of the 10 isomers of atracurium .


Chemical Reactions Analysis

Cisatracurium besylate is a non-depolarizing skeletal muscle relaxant. The ratios of the Cis-Cis, Cis-Trans, and Trans-Trans isomers is approximately 10:6:1; corresponding to about 50-55% Cis-Cis, 35-38% Cis-Trans, and 6-7% Trans-Trans isomers, respectively .


Physical And Chemical Properties Analysis

Cisatracurium besylate is a sterile solution that is colorless to pale yellow . During a stability study of a 10 mg/mL injectable cisatracurium solution stored refrigerated in amber glass ampoules for 18 months, osmolality remained stable, pH decreased slightly, and the organoleptic properties did not change .

Applications De Recherche Scientifique

Application in Pharmacy

Scientific Field: Pharmacy

Methods of Application or Experimental Procedures: A stability study was conducted on a 10 mg/mL injectable cisatracurium solution stored refrigerated in amber glass ampoules for 18 months . The solution was compounded using European Pharmacopoeia (EP)-grade cisatracurium besylate, sterile water for injection, and benzenesulfonic acid . A stability-indicating HPLC-UV method was developed and validated for cisatracurium and laudanosine .

Results or Outcomes: The cisatracurium concentration remained within the ±10% acceptance interval for 15 months and then decreased to 88.7% of C0 after 18 months . The laudanosine generated accounted for less than a fifth of the cisatracurium degradation .

Application in Cell Biology

Scientific Field: Cell Biology

Methods of Application or Experimental Procedures: The study involved treating HeLa cells and HUVECs with cisatracurium besylate . The number of GFP-LC3 positive autophagosomes and the rate of mitochondria fracture were observed .

Results or Outcomes: Cisatracurium besylate was found to induce autophagic cell death and apoptosis . It was also found to reduce the magnitude of electrically-evoked twitch tensions in isolated rat extensor digitorum longus and soleus sciatic nerve muscle preparations in a dose-dependent manner .

Application in Anesthesia

Scientific Field: Anesthesia

Methods of Application or Experimental Procedures: Cisatracurium besylate is administered intravenously during the induction and maintenance of general anesthesia . The dosage and rate of administration are adjusted according to the patient’s response .

Results or Outcomes: The use of cisatracurium besylate results in effective muscle relaxation, which facilitates tracheal intubation, surgical procedures, and mechanical ventilation .

Application in Treating Liver and Kidney Dysfunction

Scientific Field: Hepatology and Nephrology

Methods of Application or Experimental Procedures

Application in Cardiovascular Surgery

Scientific Field: Cardiovascular Surgery

Methods of Application or Experimental Procedures

Application in Pediatric Patients

Scientific Field: Pediatrics

Safety And Hazards

Cisatracurium besylate should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . Fine particles (such as dust and mists) may fuel fires/explosions .

Propriétés

IUPAC Name

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54-,55-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZSQOVSEBAPGS-DONVQRBFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H82N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895045
Record name Cisatracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cisatracurium besylate

CAS RN

96946-42-8
Record name Cisatracurium besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096946428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cisatracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R, 1â??R, 2 R, 2â??R)-2, 2â??-(3, 11-Dioxo-4, 10-dioxatridecamethylene)bis(1,2, 3, 4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium) dibenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CISATRACURIUM BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80YS8O1MBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cisatracurium besylate
Reactant of Route 2
Cisatracurium besylate
Reactant of Route 3
Reactant of Route 3
Cisatracurium besylate
Reactant of Route 4
Reactant of Route 4
Cisatracurium besylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cisatracurium besylate
Reactant of Route 6
Reactant of Route 6
Cisatracurium besylate

Citations

For This Compound
1,070
Citations
AA Dahaba, G Wang, X Xu, X Liu, X Wu… - British journal of …, 2007 - academic.oup.com
… Cisatracurium besylate, a benzylisoquinolinium neuromuscular blocking drug, is a purified preparation of 1 of the 10 stereoisomers of atracurium, which retained atracurium's …
Number of citations: 20 academic.oup.com
HM Bryson, D Faulds - Drugs, 1997 - Springer
Synopsis Cisatracurium besilate (besylate) is a nondepolarising neuromuscular blocking agent with an intermediate duration of action. It is the R-cis,R′-cis isomer of atracurium …
Number of citations: 94 link.springer.com
H Zhang, P Wang, MG Bartlett, JT Stewart - Journal of pharmaceutical and …, 1998 - Elsevier
… was developed to simultaneously determine cisatracurium besylate and propofol in mixtures. … This method showed linearity for cisatracurium besylate and propofol in the 8–128 and 37–…
Number of citations: 39 www.sciencedirect.com
QA Xu, YP Zhang, LA Trissel, DL Gilbert… - American journal of …, 1998 - academic.oup.com
… Our results indicate that cisatracurium besylate in admixtures is stable for longer than the 24-hour limit stated by the manufacturer,1 particularly under refrigeration—at 4 C, little loss …
Number of citations: 13 academic.oup.com
LA Trissel, JF Martinez… - American journal of health …, 1997 - academic.oup.com
… Reports Cisatracurium besylate cisatracurium besylate with these other agents. The purpose … compatibility of cisatracurium besylate with 91 other drugs during simulated Y-site injection. …
Number of citations: 17 academic.oup.com
S Huang, Q Li - Evidence-Based Complementary and Alternative …, 2022 - hindawi.com
… cisatracurium besylate … cisatracurium besylate and mivacurium chloride. To address the gap, this study was to investigate and compare the anesthesia effects of cisatracurium besylate …
Number of citations: 8 www.hindawi.com
J de Ruiter, MW Crawford - The Journal of the American Society of …, 2001 - pubs.asahq.org
Background To determine the effect of age on the dose-response relation and infusion requirement of cisatracurium besylate in pediatric patients, 32 infants (mean age, 0.7 yr; range, 0.3…
Number of citations: 31 pubs.asahq.org
DJ Yu, HY Gao - European Review for Medical & …, 2017 - europeanreview.org
… Patients in group A were administered with cisatracurium besylate combined with propofol … With faster effects and shorter action time, cisatracurium besylate is more suitable in thyroid …
Number of citations: 12 www.europeanreview.org
K Imbeault, DE Withington, F Varin - Anesthesia & Analgesia, 2006 - journals.lww.com
… who received a bolus of 0.1 mg/kg of cisatracurium besylate. B. Individual neuromuscular block-time curves in patients who received a bolus of 0.1 mg/kg of cisatracurium besylate. …
Number of citations: 35 journals.lww.com
Z Geng, X Wu - Zhonghua yi xue za zhi, 2014 - europepmc.org
Objective To explore the neuromuscular effects of cisatracurium besylate in morbidly obese patients when dosed according to real body weight under total intravenous anesthesia with …
Number of citations: 4 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.